molecular formula C12H9BrN4 B12234162 2-(4-bromo-1H-pyrazol-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

2-(4-bromo-1H-pyrazol-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B12234162
M. Wt: 289.13 g/mol
InChI Key: SMDMSIFWRRFJAV-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a cyclopenta[b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1H-pyrazole with a suitable cyclopenta[b]pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity. The bromine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the cyclopenta[b]pyridine moiety.

    2-(1H-pyrazol-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile: A closely related compound without the bromine substitution.

Uniqueness

2-(4-bromo-1H-pyrazol-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to the presence of both the bromine-substituted pyrazole ring and the cyclopenta[b]pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H9BrN4/c13-10-6-15-17(7-10)12-9(5-14)4-8-2-1-3-11(8)16-12/h4,6-7H,1-3H2

InChI Key

SMDMSIFWRRFJAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N3C=C(C=N3)Br)C#N

Origin of Product

United States

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